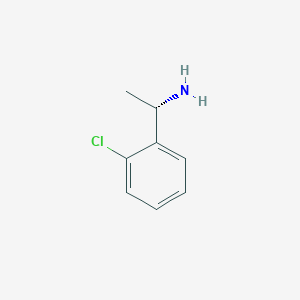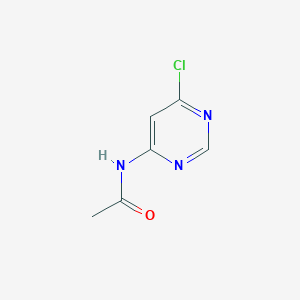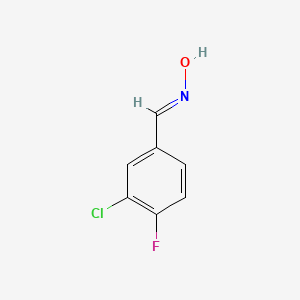
((1S,2S)-2-fluorocyclopropyl)methanol
Vue d'ensemble
Description
((1S,2S)-2-fluorocyclopropyl)methanol: is a chemical compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by fluorination and subsequent functional group transformations. One common approach is the reaction of a suitable alkene with a fluorinating agent under controlled conditions to introduce the fluorine atom. The cyclopropyl ring can be formed through a cyclopropanation reaction using reagents such as diazomethane or similar compounds.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to obtain the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions: ((1S,2S)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.
Industry: In the industrial sector, ((1S,2S)-2-fluorocyclopropyl)methanol can be used in the synthesis of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes. The cyclopropyl ring provides rigidity to the molecule, which can affect its overall conformation and interactions with target sites.
Comparaison Avec Des Composés Similaires
((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methanol: This compound contains a disubstituted cyclopropane with two stereogenic centers and represents a challenging synthetic target.
((1S,2S)-cyclohexane-1,2-dimethanol): An intermediate used to synthesize C2-symmetrical diphosphines using chiral zinc organometallics.
((1S,2S)-2-(ethanesulfonyl)cyclopropyl)methanol: A compound with a similar cyclopropyl structure but different functional groups.
Uniqueness: ((1S,2S)-2-fluorocyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of the cyclopropyl ring and the methanol group further enhances its versatility in various applications.
Propriétés
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)









